molecular formula C9H8Br2O3 B6290868 Methyl 2,4-dibromo-5-methoxybenzoate CAS No. 875246-05-2

Methyl 2,4-dibromo-5-methoxybenzoate

Cat. No. B6290868
CAS RN: 875246-05-2
M. Wt: 323.97 g/mol
InChI Key: PEPOTDFPFMQLFJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromo-5-methoxybenzoate, also known as DBM, is a chemical compound that is widely used in scientific research for its unique properties. It is a white, crystalline solid that can be readily synthesized from inexpensive and readily available starting materials. DBM is a versatile compound with a range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

Methyl 2,4-dibromo-5-methoxybenzoate and its derivatives are often synthesized and characterized for their unique properties. For instance, the study of bromophenol derivatives from the red alga Rhodomela confervoides highlighted the isolation of several compounds, including ones closely related to the chemical structure of interest, demonstrating the natural occurrence and potential bioactivity of such compounds (Zhao et al., 2004). Similarly, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound related to Methyl 2,4-dibromo-5-methoxybenzoate, was achieved with a high purity, underlining the synthetic accessibility of brominated methoxybenzoates for further research applications (Chen Bing-he, 2008).

Antioxidant Properties

Research into the antioxidant activities of bromophenol derivatives, including compounds structurally similar to Methyl 2,4-dibromo-5-methoxybenzoate, has shown promising results. Compounds isolated from marine sources such as Rhodomela confervoides exhibited potent antioxidant activities, suggesting the potential of these molecules in preventing oxidative stress-related damage (Li et al., 2011).

Pharmaceutical Applications

The molecular structure of Methyl 2,4-dibromo-5-methoxybenzoate lends itself to modifications that can lead to pharmaceutical applications. For example, derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion exhibit both diuretic and antidiuretic effects, indicating the potential for developing new therapeutic agents (Kravchenko, 2018). Furthermore, the synthesis and growth inhibition studies on gallate-based compounds, including those related to methyl benzoates, reveal their potential in cancer treatment by inhibiting the growth of hepatoma cells (Xiao et al., 2007).

Material Science and Chemistry

The thermochemical study of methyl n-methoxybenzoates, including derivatives similar to Methyl 2,4-dibromo-5-methoxybenzoate, provides valuable data on their structural and thermochemical properties. Such research lays the foundation for the application of these compounds in material science and chemical synthesis, by understanding their combustion, vaporization enthalpies, and formation enthalpies (Flores et al., 2019).

properties

IUPAC Name

methyl 2,4-dibromo-5-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPOTDFPFMQLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dibromo-5-methoxybenzoate

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